4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid
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Overview
Description
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 3 and 6, and a butanoic acid moiety attached to the naphthalene ring through a ketone group at position 4. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dimethoxynaphthalene as the starting material.
Friedel-Crafts Acylation: The naphthalene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the butanoic acid moiety.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxynaphthalene: Lacks the butanoic acid moiety.
4-Oxobutanoic acid: Lacks the naphthalene ring.
Naphthalene-2-carboxylic acid: Lacks the methoxy groups and ketone functionality.
Uniqueness
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to the combination of its naphthalene ring, methoxy groups, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is a complex organic compound notable for its unique structural features, including a naphthalene ring with methoxy substitutions and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating inflammatory responses and interacting with various biological targets.
- Molecular Formula: C15H16O4
- Molar Mass: Approximately 288.3 g/mol
- CAS Number: 3562-99-0
Biological Activity
Research indicates that this compound exhibits several biological activities:
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes like COX and LOX, which play crucial roles in the inflammatory response.
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound can bind to specific protein targets, influencing their activity and potentially altering metabolic pathways .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Naphthalen-2-yl)-4-oxobutanoic acid | C14H12O3 | Lacks methoxy substitutions; simpler structure |
5-(2-Naphthyl)-5-oxovaleric acid | C15H14O3 | Features a valeryl group instead of butanoic acid |
7-(2-Naphthyl)-7-oxoheptanoic acid | C16H16O3 | Contains a heptanoic chain; longer carbon backbone |
8-(2-Naphthyl)-8-oxooctanoic acid | C17H18O3 | Features an octanoic chain; further extended structure |
6-(2-Naphthyl)-6-oxohexanoic acid | C16H16O3 | Incorporates a hexanoic chain; different carbon length |
This comparison highlights the unique methoxy substitutions in this compound, which may contribute to its distinct biological activities.
Case Studies and Research Findings
- Study on Inflammatory Modulation : A recent study indicated that compounds with similar structures significantly reduced inflammation markers in animal models. The specific pathways affected include NF-kB and MAPK signaling pathways .
- Antimicrobial Properties Investigation : Research conducted on related naphthalene derivatives showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of fatty acid synthesis .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines (e.g., MCF-7), suggesting potential for further development as anticancer agents .
Properties
CAS No. |
28241-31-8 |
---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
4-(3,6-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-3-10-8-13(14(17)5-6-16(18)19)15(21-2)9-11(10)7-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19) |
InChI Key |
VQCVHEYGWUEAQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C(=O)CCC(=O)O)OC |
Origin of Product |
United States |
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